O,P'-Dde

Descripción

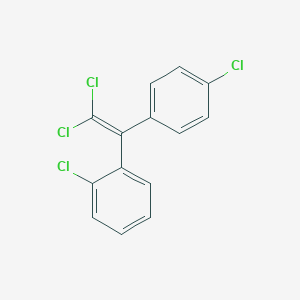

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022313 | |

| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-82-6 | |

| Record name | o,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,P'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,P'-DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of o,p'-DDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene, commonly known as o,p'-DDE, is a significant metabolite of the technical-grade pesticide dichlorodiphenyltrichloroethane (DDT).[1] As a persistent organic pollutant, this compound is of considerable interest to researchers in environmental science, toxicology, and drug development due to its endocrine-disrupting properties.[2] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, enabling the production of a high-purity compound for research purposes.

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound is through the dehydrochlorination of its precursor, o,p'-DDT.[3] This reaction involves the elimination of a hydrogen chloride (HCl) molecule from o,p'-DDT, facilitated by an alkaline environment.

Experimental Protocol: Dehydrochlorination of o,p'-DDT

This protocol details the synthesis of this compound from o,p'-DDT using potassium hydroxide in an ethanolic solution.

Materials:

-

o,p'-DDT (starting material)

-

Ethanol (95% or absolute)

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of o,p'-DDT in ethanol. A general guideline is to use approximately 10-20 mL of ethanol per gram of o,p'-DDT.

-

Addition of Base: While stirring, add a stoichiometric excess of potassium hydroxide (KOH) pellets to the ethanolic solution of o,p'-DDT. Typically, 2 to 3 equivalents of KOH relative to o,p'-DDT are sufficient to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of distilled water and an equal volume of hexane. Shake the funnel vigorously to extract the this compound into the organic layer. Allow the layers to separate.

-

Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with distilled water (2-3 times) to remove any remaining KOH and ethanol.

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound product.

Expected Yield and Purity: The yield of this reaction is typically high, often exceeding 90%. The purity of the crude product will depend on the purity of the starting o,p'-DDT and the completeness of the reaction. The primary impurity is likely to be unreacted o,p'-DDT.

Purification of this compound

To obtain high-purity this compound suitable for research and as an analytical standard, the crude product must be purified. The two most common and effective methods are column chromatography and recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from unreacted o,p'-DDT and other non-polar impurities.[4]

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (or other non-polar solvent like petroleum ether)

-

Ethyl acetate

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with pure hexane. Since this compound is less polar than o,p'-DDT, it will travel down the column faster.

-

Gradient Elution (Optional but Recommended): To achieve a good separation, a gradient elution is often employed. Start with 100% hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration). This will help to elute the this compound while retaining the more polar o,p'-DDT on the column.

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis of Fractions: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light.

-

Combining and Concentrating: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to obtain the purified product.

Quantitative Data for Purification:

| Purification Method | Eluent System/Solvent | Purity Achieved | Recovery Rate | Reference |

| Column Chromatography | Hexane/Ethyl Acetate | >98% | ~85-95% | General laboratory practice |

| Recrystallization | Ethanol or Methanol | >99% | ~70-90% | Based on solubility characteristics |

Purification by Recrystallization

Recrystallization is a simple and effective method for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[5]

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude or partially purified this compound

-

Ethanol or Methanol

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Ethanol and methanol are suitable solvents for the recrystallization of this compound. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (ethanol or methanol). Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize the yield, you can then place the flask in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Signaling Pathways and Logical Relationships

This compound is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. Its primary mechanisms of action involve interactions with the estrogen and androgen receptors.

Estrogenic Activity

This compound can mimic the action of estrogen by binding to the estrogen receptor (ER), primarily ERα. This binding can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.

Antiandrogenic Activity

This compound can also exhibit antiandrogenic effects by acting as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens, such as testosterone, to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.

Experimental Workflow Summary

The overall process for obtaining pure this compound involves a two-stage process of synthesis followed by purification.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]

- 4. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Environmental Fate and Transport of o,p'-DDE in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide o,p'-DDT. While p,p'-DDT and its primary metabolite p,p'-DDE are more prevalent and widely studied, this compound is also of significant environmental concern due to its persistence, potential for bioaccumulation, and endocrine-disrupting properties.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water systems, including its physicochemical properties, degradation pathways, sorption behavior, and transport mechanisms. Detailed experimental protocols for key assessment methods are also provided to aid researchers in their study of this persistent organic pollutant.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Key parameters for this compound and its more abundant isomer, p,p'-DDE, are summarized in Table 1. These properties indicate that this compound is a non-polar, hydrophobic compound with low water solubility and a high affinity for organic matter.

| Property | This compound | p,p'-DDE | Reference |

| Molecular Formula | C₁₄H₈Cl₄ | C₁₄H₈Cl₄ | [2] |

| Molecular Weight ( g/mol ) | 318.03 | 318.03 | [2] |

| Water Solubility (mg/L at 25°C) | Value not readily available | 0.04 | [2] |

| Vapor Pressure (mm Hg at 20°C) | Value not readily available | 6.0 x 10⁻⁶ | [2] |

| Henry's Law Constant (atm·m³/mol at 25°C) | 1.8 x 10⁻⁵ | 2.1 x 10⁻⁵ | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.00 | 6.51 | |

| Organic Carbon-Water Partition Coefficient (Koc) | Estimated to be high | ~1.5 x 10⁵ |

Note: Due to the limited availability of experimental data for this compound, values for p,p'-DDE are often used as a surrogate to estimate its environmental behavior. However, isomeric differences can influence these properties and should be considered in assessments.

Environmental Fate of this compound

The fate of this compound in the environment is governed by a combination of degradation and transport processes. Its persistence is a result of its resistance to biological and chemical breakdown.

Degradation Pathways

The degradation of this compound, like other DDT-related compounds, is a slow process. The primary routes of degradation are biodegradation and photodegradation.

Biodegradation:

-

Aerobic Degradation: Under aerobic conditions, the parent compound o,p'-DDT is primarily transformed to this compound through dehydrochlorination. Further aerobic degradation of DDE isomers is generally slow, and they are often considered persistent terminal products in this pathway. Some studies have suggested that cometabolism by certain bacteria, particularly those that degrade biphenyl, may play a role in the slow breakdown of DDE. However, a complete and detailed aerobic degradation pathway for this compound has not been fully elucidated.

-

Anaerobic Degradation: In anaerobic environments such as flooded soils and sediments, the degradation of DDT and its metabolites proceeds via reductive dechlorination. Under these conditions, o,p'-DDT is more likely to be converted to o,p'-DDD. However, DDE isomers can also undergo further slow dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).

Figure 1: Simplified degradation pathways of o,p'-DDT and this compound.

Photodegradation:

Photodegradation can occur in the presence of sunlight, particularly in surface waters and on soil surfaces. This process involves the absorption of light energy, leading to the breakdown of the molecule. However, due to its strong sorption to soil and sediment, the overall impact of photodegradation on the environmental persistence of this compound may be limited.

Sorption and Desorption in Soil

The high log Kow and Koc values of DDE isomers indicate a strong tendency to sorb to soil organic matter and clay particles. This sorption process significantly restricts its mobility in soil and reduces its bioavailability.

Factors Influencing Sorption:

-

Soil Organic Matter Content: This is the primary factor controlling the sorption of hydrophobic organic compounds like this compound. Higher organic matter content leads to stronger sorption.

-

Clay Content and Type: Clay minerals also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.

-

Soil pH: For non-ionizable compounds like this compound, pH has a minimal direct effect on sorption.

The sorption of this compound to soil is generally considered to be a reversible process, but desorption can be very slow, contributing to its long-term persistence in the soil matrix.

Environmental Transport of this compound

The transport of this compound in the environment is largely dictated by its strong partitioning behavior.

Transport in Soil

Due to its high sorption affinity, the leaching of this compound through the soil profile and into groundwater is very limited. The primary mode of transport in terrestrial environments is through soil erosion and surface runoff, where it is transported bound to soil particles.

Transport in Water

In aquatic systems, this compound is predominantly found associated with suspended sediments and bottom sediments rather than in the dissolved phase. Its low water solubility and high hydrophobicity drive this partitioning.

Key Transport Processes in Water:

-

Runoff: Transport from contaminated agricultural or industrial sites into water bodies primarily occurs via runoff of soil particles to which this compound is sorbed.

-

Sedimentation: Once in a water body, particles with sorbed this compound will eventually settle, leading to its accumulation in bottom sediments.

-

Resuspension: Bottom sediments can be resuspended by currents or other disturbances, reintroducing this compound into the water column, where it can be further transported.

-

Volatilization: Although it has a low vapor pressure, the Henry's Law constant for this compound suggests that volatilization from water surfaces can be a slow but significant long-range transport mechanism.

Figure 2: Transport and partitioning of this compound in soil and water.

Experimental Protocols

Soil Sorption/Desorption Study (Based on OECD Guideline 106)

This protocol describes a batch equilibrium method to determine the adsorption/desorption characteristics of this compound in soil.

1. Materials:

-

Test substance: this compound (analytical grade)

-

Soils: A minimum of five different soil types with varying organic carbon content, clay content, and pH.

-

0.01 M CaCl₂ solution.

-

Solvent for stock solution (e.g., methanol, acetone).

-

Centrifuge tubes with screw caps.

-

Shaker.

-

Centrifuge.

-

Analytical instrument (e.g., GC-ECD, GC-MS).

2. Preliminary Study (Tier 1):

-

Determine the appropriate soil-to-solution ratio to ensure a measurable decrease in the aqueous concentration of this compound after equilibration (typically aiming for 20-80% adsorption).

-

Establish the time required to reach adsorption equilibrium by analyzing the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours).

-

Assess the stability of this compound in the test system and its potential adsorption to the test vessel walls.

3. Adsorption Phase (Tier 2/3):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of aqueous test solutions of varying concentrations by spiking the 0.01 M CaCl₂ solution with the stock solution.

-

Add a known mass of soil to each centrifuge tube.

-

Add a known volume of the test solution to each tube.

-

Include control samples (without soil) to account for any abiotic degradation or adsorption to the vessel.

-

Shake the tubes at a constant temperature for the predetermined equilibrium time.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the supernatant.

-

The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

4. Desorption Phase (Optional):

-

After the adsorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

-

Resuspend the soil and shake for the same equilibrium time.

-

Centrifuge and analyze the aqueous phase for the desorbed this compound.

-

Repeat this process for several desorption steps.

5. Data Analysis:

-

Calculate the soil-water distribution coefficient (Kd).

-

Normalize Kd to the organic carbon content of the soil to obtain the organic carbon-water partition coefficient (Koc).

-

Fit the adsorption data to Freundlich or Langmuir isotherms to further characterize the sorption behavior.

Figure 3: Workflow for a batch equilibrium soil sorption study.

Analytical Methodology (Based on US EPA Methods 8081B and 8270D)

The analysis of this compound in environmental samples is typically performed using gas chromatography (GC) coupled with a sensitive detector.

Sample Preparation (General):

-

Soil/Sediment: Extraction is commonly performed using Soxhlet extraction or pressurized fluid extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

Water: Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) or solid-phase extraction (SPE) is used to isolate and concentrate this compound.

Cleanup:

-

Extracts often require cleanup to remove interfering compounds. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil or silica gel.

Instrumental Analysis:

-

Gas Chromatography-Electron Capture Detector (GC-ECD) (EPA Method 8081B): This is a highly sensitive method for the detection of halogenated compounds like this compound.

-

Column: A non-polar or semi-polar capillary column is used for separation.

-

Detector: The electron capture detector is highly selective for electrophilic compounds.

-

Quantification: Quantification is performed using an external or internal standard calibration.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8270D): This method provides definitive identification and quantification of this compound.

-

Ionization: Electron impact (EI) ionization is typically used.

-

Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Isotope dilution with a labeled internal standard is the preferred method for accurate quantification.

-

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its fate and transport are primarily governed by its high hydrophobicity and strong affinity for organic matter in soil and sediment. Degradation in both aerobic and anaerobic environments is slow. Transport in soil is limited to erosion and runoff of contaminated particles, while in aquatic systems, it is predominantly associated with suspended and bottom sediments. Understanding these processes is crucial for assessing the environmental risk posed by this compound and for developing effective remediation strategies. The experimental and analytical methods outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this important contaminant.

References

Toxicological Effects of o,p'-DDE on the Reproductive System: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the toxicological effects of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the organochlorine pesticide DDT, on the male and female reproductive systems. Drawing from a range of in vivo and in vitro studies, this document details the endocrine-disrupting properties of this compound, focusing on its estrogenic and antiandrogenic mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal research are provided to aid in the replication and advancement of scientific understanding. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language, offering a clear depiction of the molecular interactions and experimental designs discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, reproductive biology, and environmental health.

Introduction

o,p'-Dichlorodiphenyldichloroethylene (this compound) is a persistent metabolite of the o,p'-DDT isomer, which is a component of technical grade DDT. Due to its environmental persistence and lipophilic nature, this compound bioaccumulates in the food chain, leading to widespread exposure in wildlife and humans. Concerns regarding the reproductive toxicity of this compound stem from its classification as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This guide will delve into the specific toxicological effects of this compound on the reproductive system, elucidating its mechanisms of action and presenting key experimental findings.

Effects on the Female Reproductive System

This compound primarily exerts estrogenic effects on the female reproductive system. It has been shown to interact with estrogen receptors and modulate steroidogenesis, leading to a range of adverse outcomes from the cellular to the organismal level.

In Vitro Studies on Ovarian Cells

In vitro studies using porcine ovarian follicles have demonstrated the direct effects of this compound on steroid hormone production.

Table 1: Effects of this compound on Steroidogenesis in Porcine Ovarian Follicle Co-cultures

| Concentration | Progesterone Secretion | Estradiol Secretion | Aromatase Activity | Reference |

| 4 µg/mL | Stimulated | Stimulated | Stimulated | [1][2] |

Experimental Protocol: In Vitro Exposure of Porcine Ovarian Follicles

-

Cell Source: Ovaries from prepubertal gilts were obtained from a local abattoir.

-

Cell Culture: Granulosa and theca cells were isolated from medium-sized follicles (3-5 mm in diameter). The cells were co-cultured to mimic the follicular environment.

-

Exposure: Cells were exposed to various concentrations of this compound (and other DDT isomers) for a specified period, typically 24 to 48 hours.

-

Hormone Analysis: Progesterone and estradiol concentrations in the culture medium were quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Aromatase Activity Assay: Aromatase activity was determined by measuring the conversion of a substrate (e.g., testosterone) to estradiol.[1][2]

In Vivo Studies in Animal Models

Studies in female Japanese medaka (Oryzias latipes) have provided in vivo evidence of the detrimental effects of this compound on ovarian development.

Table 2: Effects of In Ovo Exposure to this compound on Female Japanese Medaka

| Parameter | Observation | Reference |

| Ovarian Histology | Increased follicular atresia, fewer vitellogenic oocytes | [3] |

| Gonadosomatic Index (GSI) | Decreased |

Experimental Protocol: In Ovo Exposure of Japanese Medaka

-

Animal Model: d-rR strain of Japanese medaka (Oryzias latipes).

-

Exposure Route: In ovo injection of this compound dissolved in a vehicle (e.g., corn oil) into newly fertilized eggs.

-

Dosage: Environmentally relevant concentrations were used.

-

Endpoints: After hatching and maturation, fish were euthanized, and gonads were dissected. The gonadosomatic index (GSI = [gonad weight / total body weight] x 100) was calculated. Gonadal tissue was fixed, sectioned, and stained for histological examination to assess follicular development and atresia.

Effects on the Male Reproductive System

The effects of this compound on the male reproductive system are characterized by both estrogenic and antiandrogenic activities, leading to developmental abnormalities and impaired reproductive function.

In Vivo Studies in Animal Models

Research using Japanese medaka has been instrumental in demonstrating the adverse effects of this compound on male reproductive development.

Table 3: Effects of In Ovo Exposure to this compound on Male Japanese Medaka

| Parameter | Observation | Reference |

| Testicular Size | Reduced testicular size | |

| Gonadosomatic Index (GSI) | Decreased |

Experimental Protocol: In Ovo Exposure of Japanese Medaka (Male)

The experimental protocol is the same as described for the female Japanese medaka in section 2.2. Endpoints for males included the measurement of testicular size and GSI, along with histological examination of the testes.

Mechanisms of Action

The toxicological effects of this compound on the reproductive system are primarily mediated through its interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).

Estrogenic Activity

This compound is a known xenoestrogen, meaning it can mimic the effects of endogenous estrogens by binding to and activating estrogen receptors (ERα and ERβ). This activation can lead to the transcription of estrogen-responsive genes, resulting in inappropriate hormonal signaling.

References

- 1. Reproductive toxicity of DDT in the Japanese medaka fish model: Revisiting the impacts of DDT+ on female reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

O,P'-DDE: A Technical Guide to its Historical Sources and Environmental Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent organic pollutant and a metabolite of the insecticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). Although never commercially produced itself, this compound is a significant environmental contaminant due to its formation from the widespread historical use of technical-grade DDT. This guide provides a comprehensive overview of the historical sources, environmental fate, and distribution of this compound, along with relevant experimental protocols and an examination of its impact on biological signaling pathways.

Historical Sources of this compound

The primary historical source of this compound is inextricably linked to the production and application of the insecticide DDT. Technical-grade DDT, which was extensively used worldwide from the 1940s until its ban in many countries in the 1970s, was a mixture of isomers. The major component was p,p'-DDT, but it also contained up to 15-21% of the o,p'-DDT isomer.[1]

O,p'-DDT undergoes dehydrochlorination in the environment and through metabolic processes in organisms to form the more stable this compound.[2][3] Therefore, any location with a history of DDT application for agricultural or vector control purposes is a potential source of this compound contamination.

Environmental Distribution

This compound is a persistent and bioaccumulative compound, leading to its widespread distribution in the environment. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms.

Soil and Sediment

Due to its low water solubility and high affinity for organic matter, this compound strongly adsorbs to soil and sediment particles.[1] This makes soils and sediments significant reservoirs of this contaminant. Runoff from contaminated agricultural lands and industrial sites has led to the accumulation of this compound in river and lake sediments. For instance, in a study of the Huntsville Spring Branch-Indian Creek tributary system, an area surrounding a former DDT manufacturing plant, this compound was found to accumulate in the sediment.[2]

Water and Air

While this compound has low solubility in water, it can be detected in surface and drinking water, often as a result of runoff from contaminated soils and atmospheric deposition. Due to its semi-volatile nature, this compound can undergo atmospheric transport, leading to its presence in remote areas far from its original sources. However, concentrations in water and air are generally low compared to soil and biota.

Biota and Bioaccumulation

This compound bioaccumulates in food chains, with the highest concentrations found in organisms at higher trophic levels, including fish, birds, and mammals. This process of biomagnification poses a significant threat to wildlife and human health. Elevated levels of this compound have been detected in various species, including smallmouth buffalo, channel catfish, and largemouth bass.

Quantitative Data on Environmental Distribution

The following tables summarize the concentrations of this compound reported in various environmental matrices from the cited literature.

| Environmental Matrix | Location | Concentration Range | Reference |

| Sediment | Urban Setting | Highest concentration of 26.7 µg/kg dry weight | |

| Sediment | Newark Bay, New Jersey | Mean concentrations in surface sediments ranged from 5 to 111 µg/kg | |

| Butter | Worldwide (18 samples from the United States) | Average of 24,070 pg/g lipid for p,p'-DDE (this compound data not specified) |

Experimental Protocols

Analysis of this compound in Environmental Samples

The following is a generalized protocol for the analysis of this compound in environmental samples, based on common analytical techniques.

1. Sample Collection and Preparation:

-

Soil/Sediment: Collect samples using a stainless-steel corer or grab sampler. Air-dry, sieve to remove large debris, and homogenize.

-

Water: Collect water samples in amber glass bottles. Acidify to pH <2 with sulfuric acid to preserve the sample.

-

Biota: Collect tissue samples and freeze-dry. Grind the dried tissue to a fine powder.

2. Extraction:

-

Soxhlet Extraction (for solid samples):

-

Place a known amount of the prepared sample into a cellulose thimble.

-

Add a surrogate standard to the sample.

-

Extract with a suitable solvent (e.g., hexane:acetone, 1:1 v/v) for 18-24 hours.

-

-

Liquid-Liquid Extraction (for water samples):

-

Add a surrogate standard to the water sample.

-

Extract the sample three times with dichloromethane in a separatory funnel.

-

Combine the organic extracts.

-

3. Cleanup:

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

-

Florisil or Silica Gel Column Chromatography: To separate the analytes from other co-extracted compounds. Elute with solvents of increasing polarity.

4. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injector: Splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to separate the target compounds.

-

Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

-

Quantification: Use an internal standard method with a multi-point calibration curve.

Signaling Pathways and Logical Relationships

This compound is known to be an endocrine-disrupting chemical, primarily exhibiting estrogenic and antiandrogenic activities. It can also induce cellular changes through various signaling pathways.

References

An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of o,p'-DDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] As a persistent organic pollutant, this compound is environmentally ubiquitous and bioaccumulative, posing potential risks to human health and wildlife.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its impact on key biological signaling pathways.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | [3] |

| CAS Number | 3424-82-6 | [3] |

| Molecular Formula | C₁₄H₈Cl₄ | |

| Molecular Weight | 318.025 g/mol | |

| Physical Properties | ||

| Melting Point | 74-78 °C | |

| Boiling Point | ~336 - 403.45 °C (estimate) | |

| Water Solubility | Method Dependent (OECD 105) | |

| Octanol-Water Partition Coefficient (log Kow) | Method Dependent (OECD 107, 117, 123) | |

| Vapor Pressure | Method Dependent (OPPTS 830.7950) |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for regulatory assessment and environmental modeling. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp, well-defined temperature.

Methodology: A common method for determining the melting point is using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Due to the high boiling point of this compound, determination at atmospheric pressure can lead to decomposition. Therefore, it is often determined under reduced pressure. The dynamic method, as described in OECD Guideline 103, involves heating the liquid and observing the temperature at which boiling occurs at a specific, controlled pressure. The relationship between boiling point and pressure can be extrapolated to determine the normal boiling point at atmospheric pressure.

Water Solubility: Shake-Flask Method (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a chemical.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved this compound from the aqueous solution.

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD).

Octanol-Water Partition Coefficient (log Kow): Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting bioaccumulation.

Methodology:

-

Preparation: A solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: Equal volumes of the this compound solution and the other phase (either n-octanol or water) are placed in a flask and shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Vapor Pressure Determination (US EPA OPPTS 830.7950)

Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.

Methodology: The gas saturation method is suitable for substances with low vapor pressures like this compound.

-

Saturation: A stream of inert gas is passed through or over a sample of this compound at a constant temperature at a rate slow enough to ensure saturation of the gas with the substance's vapor.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material.

-

Quantification: The amount of this compound trapped is quantified using an appropriate analytical technique.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Biological Signaling Pathways Affected by this compound

This compound is a well-documented endocrine-disrupting chemical that can interfere with normal hormone signaling pathways. Its primary modes of action involve antagonism of the androgen receptor and agonism of the estrogen receptor.

Androgen Receptor (AR) Signaling Pathway Disruption

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in male reproductive development and function. They exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor. This compound has been shown to act as an antagonist to the AR, inhibiting the normal binding of androgens and subsequent gene transcription.

Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.

Estrogen Receptor (ER) Signaling Pathway Disruption

Estrogens are critical for female reproductive development and function, and also play roles in male physiology. Their actions are mediated by estrogen receptors (ERα and ERβ). This compound can mimic the action of endogenous estrogens by binding to and activating the ER, leading to the inappropriate transcription of estrogen-responsive genes.

References

An In-depth Technical Guide to the Degradation Pathways and Persistent Metabolites of o,p'-DDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a significant and persistent metabolite of the organochlorine pesticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). As a persistent organic pollutant (POP), this compound bioaccumulates in fatty tissues of organisms and biomagnifies through the food chain, posing potential health risks to both wildlife and humans.[1] This technical guide provides a comprehensive overview of the current understanding of this compound degradation pathways, its persistent metabolites, and its interactions with key biological signaling pathways.

Degradation of this compound

The degradation of this compound can occur through both biotic and abiotic processes. Biotic degradation involves microbial metabolism under both aerobic and anaerobic conditions, while abiotic degradation is primarily driven by photolysis and hydrolysis.

Biotic Degradation

Microbial degradation of this compound is a slow process, and the specific pathways and metabolites are not as well-characterized as those of its more abundant isomer, p,p'-DDE.

Anaerobic Degradation:

Under anaerobic conditions, such as those found in sediments and flooded soils, the primary degradation pathway for o,p'-DDT is reductive dechlorination to o,p'-dichlorodiphenyldichloroethane (o,p'-DDD).[2][3] The transformation rate of the o,p'-isomer is generally slower than that of the p,p'-isomer.[3] While the further degradation of p,p'-DDE to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) has been documented, the complete anaerobic degradation pathway of this compound and its subsequent persistent metabolites remain less clear.[4] Some studies suggest that DDE can be metabolized to DDMU through reductive dechlorination by methanogens and with the availability of biological sulfide.

Aerobic Degradation:

Aerobic degradation of DDE is generally considered to be a very slow process. While some microorganisms are capable of degrading p,p'-DDE, often through co-metabolism with other substances like biphenyl, specific pathways for this compound are not well-established. The initial proposed step in the aerobic degradation of p,p'-DDE involves a dioxygenase enzyme attacking the aromatic ring.

Enzymes Involved in DDE Degradation:

Several types of enzymes have been implicated in the degradation of DDT and its metabolites, including dehalogenases, dioxygenases, and hydrolases. Laccase enzymes, produced by various microbes, are also involved in the mineralization of DDT. However, the specific enzymes responsible for the degradation of this compound are yet to be fully elucidated.

Abiotic Degradation

Photolysis:

This compound can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The process can lead to the formation of various photoproducts, including corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. Photooxidation in the presence of methanol can yield benzoic acids, aromatic ketones, and chlorinated phenols.

Hydrolysis:

Hydrolysis of DDE is generally not considered a significant environmental fate process.

Persistent Metabolites

The primary and most well-documented metabolite of o,p'-DDT degradation is o,p'-DDD . Due to the recalcitrant nature of the DDE structure, further degradation is slow, leading to the persistence of this compound and o,p'-DDD in the environment. While other metabolites such as DDMU have been identified for the p,p'-isomer, their formation from this compound is not definitively established.

Endocrine Disrupting Effects of this compound

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways, primarily the androgen and estrogen pathways.

Androgen Receptor Antagonism

Both o,p'-DDT and its metabolite this compound have been shown to act as antagonists to the androgen receptor (AR). This antagonism involves inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.

Estrogenic Activity

The o,p'-isomers of DDT and DDE are known to possess estrogenic activity. They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and potentially leading to adverse effects on the reproductive, nervous, and immune systems.

Quantitative Data

Quantitative data on the degradation rates of this compound are limited. The half-life of DDE in soil can vary significantly depending on environmental conditions, ranging from 151 to over 672 days in some studies.

| Isomer | Matrix | Condition | Half-life | Reference |

| DDE (general) | Soil | Tropical | 151-271 days | |

| DDE (general) | Soil | Temperate | 837-6087 days | |

| DDE (general) | Soil | Acidic | >672 days | |

| DDE (vapor phase) | Atmosphere | Photochemical reaction | 17 hours |

Experimental Protocols

Microbial Degradation Study

A general protocol to study the microbial degradation of this compound in a laboratory setting would involve:

-

Enrichment and Isolation of Microorganisms: Soil or sediment samples from a contaminated site are used to enrich for microorganisms capable of degrading this compound. This is typically done by incubating the samples in a minimal salt medium with this compound as the sole carbon source.

-

Culturing and Incubation: Isolated microbial consortia or pure strains are grown in a liquid medium containing a known concentration of this compound. The cultures are incubated under controlled conditions (e.g., temperature, pH, shaking speed) for a specific period.

-

Sample Extraction and Analysis: At different time points, aliquots of the culture are taken, and the remaining this compound and its metabolites are extracted using an organic solvent (e.g., hexane, acetone).

-

Analytical Determination: The concentrations of this compound and its metabolites in the extracts are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used and effective method for the analysis of this compound and its metabolites in environmental samples like soil and sediment.

-

Sample Preparation: Soil or sediment samples are typically extracted using methods like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), or solvent extraction (SE) with solvents such as n-hexane and acetone. The extracts are then cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

GC-MS Analysis: The cleaned extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides information for identification and quantification.

Liquid Chromatography (LC) Methods:

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also valuable for the analysis of this compound and its metabolites, particularly for more polar compounds.

-

Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. Solid-phase extraction (SPE) is a common cleanup technique.

-

LC Analysis: The extract is injected into the LC system, and compounds are separated on a column (e.g., C18). The separated compounds are then detected by a UV detector or a mass spectrometer.

Signaling Pathway and Experimental Workflow Diagrams

References

An In-depth Technical Guide to the Isomers of DDE: Environmental Abundance, Analysis, and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the extensive historical use of technical-grade DDT, which was a mixture of isomers, DDE is ubiquitously found in the environment. This guide provides a comprehensive overview of the isomers of DDE, their relative abundance in various environmental compartments, detailed analytical methodologies for their quantification, and an exploration of the molecular signaling pathways affected by these isomers.

Isomers of DDE and Their Environmental Abundance

The two primary isomers of DDE found in the environment are p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene). The relative abundance of these isomers is a direct consequence of the composition of technical DDT, which consisted of approximately 77% p,p'-DDT and 15-21% o,p'-DDT.[1] As DDT breaks down in the environment, it forms DDE, with p,p'-DDE being the most abundant and persistent metabolite.[2]

The ratio of this compound to p,p'-DDE can vary significantly across different environmental matrices due to isomer-specific degradation, transport, and bioaccumulation processes. A review of published data on the isomeric ratios of DDT and its metabolites provides insight into their distribution.[3]

Table 1: Ratios of this compound to p,p'-DDE in Various Environmental Compartments

| Environmental Compartment | Reported o,p'-/p,p'-DDE Ratio Range | Number of Studies |

| Air | 0.02–2.2 | 4 |

| Soil | ND–1.09 | 4 |

| Water | 0.11 | 1 |

| Sediment | 0.1–1.03 | 12 |

| Biota | 0.007–0.3 | 10 |

| Source: Adapted from Ricking et al., 2012.[3] ND = Not Detected. |

Experimental Protocols for DDE Isomer Analysis

The accurate quantification of DDE isomers in environmental samples is critical for assessing contamination levels and understanding their environmental fate. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose.

Sample Preparation

1. Soil and Sediment Samples:

-

Drying: Samples are typically air-dried at a low temperature (<60°C) to prevent the loss of volatile compounds.[4]

-

Sieving: The dried sample is sieved through a 2-mm mesh to remove large debris.

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) can be used. A common solvent mixture is hexane:acetone (1:1, v/v).

-

Soxhlet Extraction: A 10-20 g sample is mixed with anhydrous sodium sulfate and extracted for 16-24 hours.

-

PLE: A 10 g sample is mixed with a dispersing agent like diatomaceous earth and extracted at elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

-

Cleanup: The extract is concentrated and subjected to cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. The DDE isomers are typically eluted with a solvent of moderate polarity, such as a mixture of hexane and dichloromethane.

2. Water Samples:

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.

-

LLE: A 1 L water sample is extracted three times with a non-polar solvent like dichloromethane or hexane. The organic layers are combined.

-

SPE: A 1 L water sample is passed through a C18 SPE cartridge. The cartridge is then eluted with a solvent mixture such as ethyl acetate:dichloromethane.

-

-

Drying and Concentration: The extract is dried over anhydrous sodium sulfate and concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating DDE isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: An example program is: initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity.

-

Target Ions (m/z): For p,p'-DDE and this compound, characteristic ions include 318 (molecular ion), 316, 246, and 176.

-

Signaling Pathways and Logical Relationships

DDE isomers are known endocrine disruptors and can affect various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

Metabolic Pathway of DDT to DDE

The primary pathway for the formation of DDE from DDT in the environment and in organisms is through dehydrochlorination.

Endocrine Disruption by p,p'-DDE

p,p'-DDE is a known anti-androgen and can also exhibit weak estrogenic activity, primarily by interacting with the androgen and estrogen receptors.

p,p'-DDE Induced Signaling in Colorectal Cancer Cells

Studies have shown that p,p'-DDE can promote the proliferation of colorectal cancer cells through the activation of Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, mediated by oxidative stress.

p,p'-DDE Induced Signaling in Human Promyelocytic HL-60 Cells

In human promyelocytic HL-60 cells, p,p'-DDE has been shown to activate the PKCα-p38-C/EBPβ pathway, which is associated with myelocytic differentiation.

Conclusion

The isomers of DDE, particularly p,p'-DDE, are persistent and widespread environmental contaminants. Their relative abundance varies depending on the environmental compartment, reflecting complex fate and transport processes. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these isomers. Furthermore, understanding the diverse signaling pathways affected by DDE is crucial for assessing its toxicological risks and for the development of potential therapeutic interventions for exposed populations. Continued research into the isomer-specific effects of DDE is essential for a comprehensive understanding of its environmental and human health impacts.

References

The Dual Role of o,p'-DDE: An In-Depth Examination of its Metabolic Origins and Endocrine Disrupting Activities

For Immediate Release

This technical guide provides a comprehensive analysis of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the o,p' isomer of the pesticide dichlorodiphenyltrichloroethane (DDT). This document, intended for researchers, scientists, and drug development professionals, delves into the metabolic formation of this compound, presents quantitative data on its biological effects, and details the experimental protocols used to elucidate its mechanisms of action. A key focus is the compound's significant role as an endocrine disruptor, with detailed signaling pathways and experimental workflows visualized to facilitate a deeper understanding of its impact on cellular processes.

Metabolic Fate of o,p'-DDT: A Contested Pathway

The biotransformation of o,p'-DDT has been a subject of scientific investigation, with conflicting reports regarding the formation of this compound in mammals. While p,p'-DDE is a well-established and persistent metabolite of p,p'-DDT, the metabolic route of the o,p' isomer is less clear.

Early studies in rats suggested that the primary metabolic pathway of o,p'-DDT involves conversion to o,p'-DDD (dichlorodiphenyldichloroethane) and subsequent oxidation to o,p'-DDA (dichlorodiphenylacetic acid), with some research indicating no significant formation of this compound.[1] However, other investigations have identified this compound as a metabolite and have extensively characterized its biological activities. One study reported the detection of DDE in the liver of rats after the administration of o,p'-DDT, alongside other metabolites such as p,p'-DDT and DDD.[2]

This discrepancy in the literature highlights the complexity of DDT metabolism, which can be influenced by species, tissue type, and the specific enzymes involved, primarily cytochrome P450s.[3] Further research with modern analytical techniques is warranted to definitively elucidate the complete metabolic map of o,p'-DDT in various biological systems, including humans.

Quantitative Analysis of Endocrine Disruption

This compound is a recognized endocrine-disrupting chemical (EDC) that exerts its effects through multiple mechanisms, primarily by interacting with steroid hormone receptors. The following tables summarize key quantitative data from in vitro studies that characterize its potency as an endocrine disruptor.

| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |

| Estrogen Receptor (ER) Binding Affinity | |||||

| This compound | Competitive Binding | Human ERα | IC50 | 0.97 µM | [3] |

| o,p'-DDT | Competitive Binding | Human ERα | IC50 | 0.43 µM | [3] |

| 17β-Estradiol (E2) | Competitive Binding | Rat Uterine Cytosol | IC50 | 2 nM | |

| Androgen Receptor (AR) Antagonistic Activity | |||||

| p,p'-DDE | AR Transactivation | HepG2 cells | IC50 | Not specified | |

| Aromatase Activity | |||||

| This compound | Fluorometric Assay | Porcine ovarian follicles | - | Stimulated activity | |

| o,p'-DDT | Fluorometric Assay | Porcine ovarian follicles | - | Stimulated activity |

Table 1: Quantitative Data on the Endocrine-Disrupting Activities of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) for binding to the estrogen receptor α, demonstrating the relative affinity of this compound compared to its parent compound and the natural ligand. It also highlights the stimulatory effect of this compound on aromatase activity.

Experimental Methodologies

The following sections provide detailed protocols for key experiments cited in the study of this compound's metabolic formation and endocrine-disrupting effects.

In Vitro Metabolism of o,p'-DDT using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of o,p'-DDT in a controlled laboratory setting.

1. Materials:

-

Human or rat liver microsomes

-

o,p'-DDT (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing the microsomes, phosphate buffer, and the NADPH regenerating system.

-

Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Add o,p'-DDT to the reaction mixture to initiate the metabolic process.

-

Time Course: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction in each aliquot by adding cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant containing the metabolites to a new tube.

-

Analysis: Analyze the samples by GC-MS to identify and quantify the metabolites formed.

Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of o,p'-DDT.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the ability of this compound to compete with the natural ligand, 17β-estradiol (E2), for binding to the estrogen receptor.

1. Materials:

-

Purified human ERα protein

-

Radiolabeled [³H]17β-estradiol

-

This compound (test compound)

-

Unlabeled 17β-estradiol (for positive control)

-

Assay buffer

-

Scintillation fluid and counter

2. Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of ERα and [³H]17β-estradiol with varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay).

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay

This reporter gene assay assesses the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

1. Materials:

-

A suitable mammalian cell line (e.g., HepG2)

-

Expression vector for the human androgen receptor

-

Reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Dihydrotestosterone (DHT), a potent androgen

-

This compound (test compound)

-

Luciferase assay system

2. Procedure:

-

Transfection: Co-transfect the cells with the AR expression vector and the reporter plasmid.

-

Treatment: Treat the transfected cells with a fixed concentration of DHT in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of this compound to determine its antagonistic potency.

Signaling Pathways of Endocrine Disruption

This compound disrupts endocrine signaling primarily through its interaction with the estrogen and androgen receptors. The following diagrams illustrate these pathways.

Estrogenic Activity of this compound

This compound can act as an estrogen mimic (xenoestrogen). It binds to the estrogen receptor alpha (ERα), leading to the transcription of estrogen-responsive genes. This can result in inappropriate hormonal signaling.

References

- 1. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modelling the interaction of steroid receptors with endocrine disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

o,p'-DDE Exposure Routes in Human and Wildlife Populations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Although the use of DDT has been banned or restricted in many parts of the world, its persistence in the environment and that of its metabolites, including this compound, continue to pose a significant risk to human and wildlife health. This technical guide provides a comprehensive overview of the exposure routes of this compound in human and wildlife populations, summarizes quantitative data on its environmental and biological concentrations, details common experimental protocols for its detection, and visualizes its impact on key signaling pathways.

Primary Exposure Routes

The primary route of exposure to this compound for both humans and wildlife is through the diet.[1][2] Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[3]

Human Exposure: For the general human population, the main sources of this compound exposure are the consumption of contaminated foods, particularly:

-

Meat and Dairy Products: Livestock can accumulate this compound from contaminated feed, leading to its presence in meat and milk.[4][5]

-

Fish and Shellfish: Aquatic environments can be reservoirs of DDT and its metabolites, leading to high concentrations in fish and other seafood.

-

Breast Milk: Due to its accumulation in adipose tissue, this compound can be transferred from mother to infant through breast milk.

Inhalation of contaminated air and ingestion of contaminated drinking water are generally considered minor exposure pathways for the general population.

Wildlife Exposure: Wildlife exposure to this compound occurs predominantly through the consumption of contaminated prey. This is particularly evident in species at higher trophic levels, such as:

-

Birds of Prey: Raptors and other predatory birds accumulate high levels of this compound from consuming contaminated fish, small mammals, and other birds.

-

Marine Mammals: Seals, dolphins, and whales are exposed to this compound through the consumption of contaminated fish and other marine organisms.

-

Fish: Predatory fish accumulate this compound from consuming smaller, contaminated organisms in the aquatic food web.

Quantitative Data on this compound Concentrations

The following tables summarize reported concentrations of this compound in various human and wildlife tissues, as well as in environmental media. It is important to note that concentrations can vary significantly based on geographic location, time period, and the specific tissues analyzed. Much of the available literature focuses on the more abundant p,p'-DDE isomer; data specifically for this compound are more limited.

Table 1: this compound Concentrations in Human Tissues and Fluids

| Sample Matrix | Concentration Range | Geographic Location/Study Population | Reference |

| Adipose Tissue | 84 µg/kg fat (mean) | Egypt (in milk) | |

| Serum | 1.4 µg/L (mean) | Veracruz, Mexico | |

| Breast Milk | Low detection rates | General population |

Table 2: this compound Concentrations in Wildlife Tissues

| Species | Sample Matrix | Concentration Range | Geographic Location | Reference |

| Various Fish Species | Whole body | 0.15 - 37.95 µg/kg wet weight | Michigan, USA | |

| Smallmouth Buffalo, Channel Catfish, Largemouth Bass | Tissue | Accumulates | Alabama, USA | |

| Osprey (Pandion haliaetus) | Eggs | 0.03 - 0.11 ppm | Delaware Bay, USA |

Table 3: this compound Concentrations in Environmental Media

| Matrix | Concentration Range | Geographic Location | Reference |

| Soil | Not Detected - 743 ng/g (as part of total DDTs) | Pearl River Delta, China | |

| Sediment | 1.3 µg/kg (max) | National Surface Water Monitoring Program, USA | |

| Sediment | 26.7 µg/kg dry weight (max) | Urban setting, NAWQA Program, USA |

Experimental Protocols

The analysis of this compound in biological and environmental samples typically involves extraction, cleanup, and instrumental analysis. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Organochlorine Pesticides in Human Serum by GC-MS/MS

This protocol provides a general outline for the determination of this compound and other organochlorine pesticides in human serum.

1. Sample Preparation and Extraction:

- A double liquid-liquid extraction of the serum sample is performed using a mixture of petroleum ether and diethyl ether.

- An internal standard is added to the sample before extraction to correct for procedural losses.

2. Extract Cleanup:

- The organic extract undergoes cleanup using solid-phase extraction (SPE) with a cartridge such as Bond Elut LRC-Certify. This step is crucial to remove interfering lipids and other matrix components.

- Alternatively, an acid treatment with sulfuric acid can be used for cleanup.

3. Instrumental Analysis:

- The cleaned extract is concentrated and injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

- GC Conditions: A capillary column such as a HP-5MS (30m x 0.25mm, 0.25µm) is typically used. The oven temperature is programmed to achieve separation of the target analytes. For example, an initial temperature of 55°C held for 1.5 min, then ramped to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at a high rate. Helium is used as the carrier gas.

- MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation.

Protocol 2: Analysis of Organochlorine Pesticides in Fish Tissue

This protocol outlines the general procedure for analyzing this compound in fish tissue.

1. Sample Preparation and Homogenization:

- Fish tissue (typically muscle fillet without skin) is dissected from the specimen.

- The tissue is homogenized to ensure a representative sample. Cryoblending (homogenizing the sample in a frozen state) can be useful.

2. Extraction:

- The homogenized tissue is mixed with a drying agent like anhydrous sodium sulfate.

- Extraction is commonly performed using Soxhlet extraction with a solvent mixture such as dichloromethane and methanol or acetone and hexane. Pressurized liquid extraction (PLE) is a faster alternative that uses less solvent.

3. Lipid Removal and Cleanup:

- The high lipid content of fish tissue necessitates a lipid removal step. Gel permeation chromatography (GPC) is a common and effective method for this.

- Further cleanup and fractionation of the extract can be achieved using column chromatography with adsorbents like Florisil or silica gel.

4. Instrumental Analysis:

- The final extract is analyzed by GC-ECD or GC-MS, as described in Protocol 1.

Protocol 3: Analysis of Organochlorine Pesticides in Soil and Sediment

This protocol provides a general method for the extraction and analysis of this compound from soil and sediment.

1. Sample Preparation and Extraction: